molecular formula C10H20N2O3S2 B14669869 S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate CAS No. 40283-61-2

S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate

Cat. No.: B14669869
CAS No.: 40283-61-2
M. Wt: 280.4 g/mol
InChI Key: SCKFQSRDBBHBAR-UHFFFAOYSA-N
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Description

S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate: is an organic compound that contains sulfur, nitrogen, and carbon atoms It is part of the thiosulfate family, which is known for its diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cycloheptylmethylamine with carbon disulfide and hydrogen peroxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then reacts with thiosulfate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.

    Reduction: It can also be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiosulfates.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of thiosulfate groups into molecules.

Biology:

  • Studied for its potential role in biological systems, particularly in sulfur metabolism and signaling pathways.

Medicine:

  • Investigated for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.

Industry:

  • Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves the interaction of its thiosulfate group with various molecular targets. The thiosulfate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

    Sodium thiosulfate: A well-known thiosulfate compound used in medicine and industry.

    Ammonium thiosulfate: Commonly used in fertilizers and photographic processing.

Uniqueness: S-((N-Cycloheptylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which includes a cycloheptylmethylamidino group

Conclusion

This compound is a compound with diverse chemical properties and potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.

Properties

CAS No.

40283-61-2

Molecular Formula

C10H20N2O3S2

Molecular Weight

280.4 g/mol

IUPAC Name

[(1-amino-2-sulfosulfanylethylidene)amino]methylcycloheptane

InChI

InChI=1S/C10H20N2O3S2/c11-10(8-16-17(13,14)15)12-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,11,12)(H,13,14,15)

InChI Key

SCKFQSRDBBHBAR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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